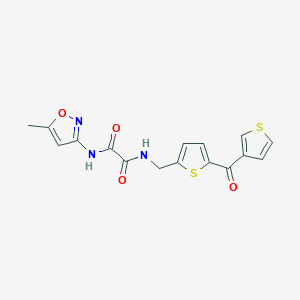

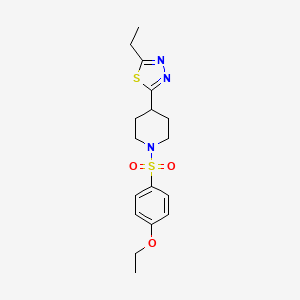

![molecular formula C9H12N2O4 B2525103 2,4-二氧代-1,3-二氮杂螺[4.5]癸烷-8-羧酸 CAS No. 21129-82-8](/img/structure/B2525103.png)

2,4-二氧代-1,3-二氮杂螺[4.5]癸烷-8-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

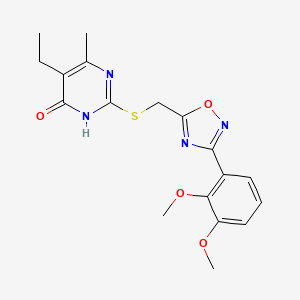

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is a compound that belongs to the class of heterocyclic scaffolds known as hydantoins. These compounds are characterized by a spirocyclic structure that includes a diaza (nitrogen-containing) ring fused with a dioxo moiety. The hydantoins are of significant interest due to their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has been reported to yield new derivatives of diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] with good efficiency. The reaction involves heating with primary amines and formaldehyde in boiling ethanol, followed by acidification to isolate the desired products in yields ranging from 26% to 71% . Additionally, a three-step synthesis method has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which is a monosubstituted variant of the spiro carbocyclic imidazolidine-2,4-diones. This method is noted for its simplicity, speed, cost-effectiveness, and high yields without the need for further purification, achieving an overall yield of 60% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spirocyclic framework that integrates a diaza ring with a dioxo moiety. This unique arrangement is crucial for the biological activity of hydantoins. The presence of the spirocyclic system may influence the compound's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of related compounds under decarboxylation conditions has been studied. For example, the decarboxylation rates of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid have been measured, indicating a first-order, homogeneous reaction with a concerted intramolecular mechanism suggested for the decomposition process . This insight into the reaction kinetics and mechanism can be valuable for understanding the stability and reactivity of the 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid under various conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid are not detailed in the provided papers, the studies on related compounds offer some insights. The synthesis and reactivity of these compounds suggest that they are stable under certain conditions and can be manipulated through chemical reactions to yield a variety of derivatives. The decarboxylation study provides thermodynamic parameters such as enthalpy and entropy of activation, which are indicative of the energy requirements and the orderliness of the transition state during the reaction .

科学研究应用

Application 1: Solid Phase Halogen-free Acid Catalyst

- Summary of Application: 2,4-Dioxo-1,3-diazaspiro[4.5]decane-3-sulfonic Acid is used as a novel solid phase halogen-free acid catalyst . It has been used in the synthesis of chromene, xanthene, and hydroquinoline derivatives under solvent-free conditions .

- Methods of Application: The catalyst was prepared and characterized using FT-IR, NMR, 13 C NMR, UV-Vis, and TGA analysis . The reactions were carried out under solvent-free conditions .

- Results or Outcomes: All of the examined model reactions gave excellent yields and required short reaction times . The catalyst could be recovered for reuse without significant loss of activity .

Application 2: Supramolecular Arrangements

- Summary of Application: 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is used in the preparation of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives .

- Methods of Application: The preparation of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, and 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane is described .

- Results or Outcomes: The relationship between the molecular structure and crystal structure of these compounds was discussed . The crystals do not contain solvent molecules and the substituents on the cyclohexane ring play a role in supramolecular arrangements .

Application 3: Potent and Selective Dual TYK2/JAK1 Inhibitor

- Summary of Application: A derivative of 2,8-Diazaspiro[4.5]decan-1-one, which is structurally similar to 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid, has been identified as a potent and selective dual TYK2/JAK1 inhibitor for the treatment of inflammatory bowel disease .

- Methods of Application: The compound was tested for its inhibitory effects on TYK2 and JAK1, two proteins involved in inflammatory processes .

- Results or Outcomes: The compound demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .

Application 4: Synthesis of Spirocyclotriphosphazenes

- Summary of Application: 1,4-Dioxa-8-azaspiro[4.5]decane, a compound structurally similar to 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid, was used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .

- Methods of Application: The synthesis involved the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with phosphorus trichloride .

- Results or Outcomes: The reaction resulted in the formation of spirocyclotriphosphazenes .

Application 5: Synthesis of Spirocyclotriphosphazenes

- Summary of Application: 1,4-Dioxa-8-azaspiro[4.5]decane, a compound structurally similar to 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid, was used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .

- Methods of Application: The synthesis involved the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with phosphorus trichloride .

- Results or Outcomes: The reaction resulted in the formation of spirocyclotriphosphazenes .

Application 6: Supramolecular Arrangements

- Summary of Application: 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is used in the preparation of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives .

- Methods of Application: The preparation of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, and 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane is described .

- Results or Outcomes: The relationship between the molecular structure and crystal structure of these compounds was discussed . The crystals do not contain solvent molecules and the substituents on the cyclohexane ring play a role in supramolecular arrangements .

属性

IUPAC Name |

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCQWMQONISFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid | |

CAS RN |

21129-82-8 |

Source

|

| Record name | 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

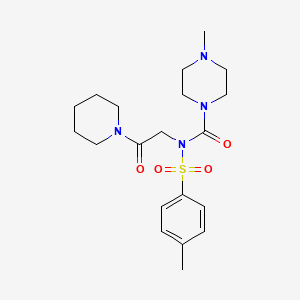

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)

![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)

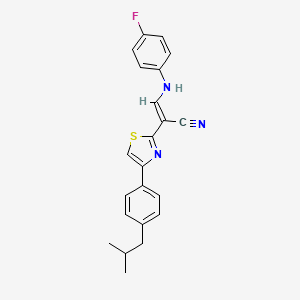

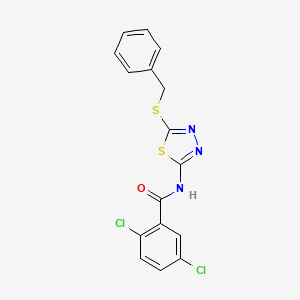

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

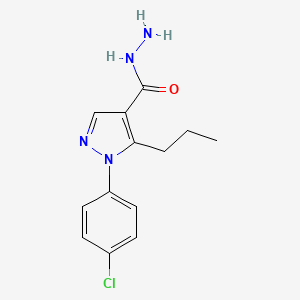

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)